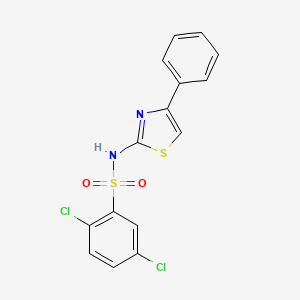
cdDHQD-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cdDHQD-IN-1 is a novel selective inhibitor of the enzyme dehydroquinate dehydratase (DHQD) from the intestinal pathogen Clostridium difficile. This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants but is absent in humans. The inhibition of DHQD can potentially lead to the development of non-toxic antimicrobials targeting Clostridium difficile .
Preparation Methods
The synthesis of cdDHQD-IN-1 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Coprecipitation: This method involves the simultaneous precipitation of multiple components from a solution, leading to the formation of a solid product.
Hydrothermal Methods: These methods involve reactions carried out in aqueous solutions at elevated temperatures and pressures, often resulting in high-purity products
Chemical Reactions Analysis
cdDHQD-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cdDHQD-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the shikimate pathway and the role of DHQD in various organisms.
Biology: It helps in understanding the metabolic pathways in bacteria and fungi.
Industry: It can be used in the production of aromatic amino acids and other related compounds
Mechanism of Action
cdDHQD-IN-1 exerts its effects by inhibiting the enzyme dehydroquinate dehydratase. The inhibition occurs through the formation of a covalent bond with the active site of the enzyme, preventing the conversion of 3-dehydroquinate to 3-dehydroshikimate. This inhibition disrupts the shikimate pathway, leading to the depletion of essential aromatic amino acids in the target organism .
Comparison with Similar Compounds
cdDHQD-IN-1 is unique compared to other similar compounds due to its high selectivity for the Clostridium difficile DHQD enzyme. Similar compounds include:
Compound 1: Another inhibitor of DHQD with a similar structure but lower selectivity.
Compound 2: A structurally similar compound with different inhibitory properties.
Compound 3: An inhibitor with a different mechanism of action but targeting the same enzyme
Properties
IUPAC Name |
2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S2/c16-11-6-7-12(17)14(8-11)23(20,21)19-15-18-13(9-22-15)10-4-2-1-3-5-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRKSXXFCOXJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














